N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indolin-2-one group, a thiadiazole group, and a benzamide group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through multi-step organic reactions involving the coupling of the appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the indolin-2-one group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .Scientific Research Applications
Antimicrobial and Anticancer Properties
Antibacterial, Antifungal, and Antitubercular Activities
Tetrahydropyrimidine–isatin hybrids, structurally related to the compound of interest, have been investigated for their potential antibacterial, antifungal, and antitubercular activities. These compounds exhibit promising biological activities, suggesting their potential application in treating various infectious diseases (Akhaja & Raval, 2012).
Antiproliferative and Antimicrobial Effects
Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Some compounds demonstrated cytotoxicity on cancer cell lines, indicating their potential in cancer therapy (Gür et al., 2020).
Synthesis and Chemical Properties
Mechanism of Formation
Research into the condensation reactions involving thiobenzamide and N-substituted thioureas has provided insights into the formation of 1,2,4-thiadiazole derivatives. Understanding these mechanisms can contribute to the development of new compounds with enhanced biological activities (Forlani et al., 2000).
Novel Synthesis Approaches
Innovative synthesis methods, such as the use of visible light for the oxidative dimerization of thiobenzamides, have been developed to produce 1,2,4-thiadiazoles efficiently. These approaches offer potential for creating novel compounds with significant biological applications (Aggarwal & Hooda, 2021).
Potential Anticonvulsant and Anti-inflammatory Agents
Anticonvulsant Activity
A novel series of 2,5-disubstituted 1,3,4-thiadiazoles has been explored for anticonvulsant activity, highlighting the importance of semicarbazones and thiadiazoles in the development of antiepileptic drugs (Rajak et al., 2010).
Anti-inflammatory Properties
Compounds incorporating the thiadiazole ring have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These findings underscore the potential of such compounds in developing new treatments for inflammation-related conditions (Bhati & Kumar, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-6-8-15(9-7-13)18(26)21-19-22-23-20(28-19)27-12-17(25)24-11-10-14-4-2-3-5-16(14)24/h2-9H,10-12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXLNTBBWPIASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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